2-(4,6-Dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride
CAS No.:
Cat. No.: VC15899630
Molecular Formula: C11H13Cl3N2
Molecular Weight: 279.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13Cl3N2 |
|---|---|
| Molecular Weight | 279.6 g/mol |
| IUPAC Name | 2-(4,6-dichloro-3-methylindol-1-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C11H12Cl2N2.ClH/c1-7-6-15(3-2-14)10-5-8(12)4-9(13)11(7)10;/h4-6H,2-3,14H2,1H3;1H |
| Standard InChI Key | ITVVOBYHMGJJJT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(C2=C1C(=CC(=C2)Cl)Cl)CCN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 1H-indole core substituted with chlorine atoms at the 4- and 6-positions, a methyl group at the 3-position, and an ethanamine side chain at the 1-position, which is protonated as a hydrochloride salt. The planar indole ring system facilitates π-π stacking interactions, while the chloro and methyl substituents influence electronic and steric properties.
Table 1: Key Identifiers of 2-(4,6-Dichloro-3-methyl-1H-indol-1-yl)ethanamine Hydrochloride
| Property | Value |
|---|---|
| IUPAC Name | 2-(4,6-dichloro-3-methylindol-1-yl)ethanamine; hydrochloride |
| Molecular Formula | C₁₁H₁₃Cl₃N₂ |
| Molecular Weight | 279.6 g/mol |
| CAS Number | VCID: VC15899630 |
| SMILES | CC1=CN(C2=C1C(=CC(=C2)Cl)Cl)CCN.Cl |
| InChIKey | ITVVOBYHMGJJJT-UHFFFAOYSA-N |
The canonical SMILES string (CC1=CN(C2=C1C(=CC(=C2)Cl)Cl)CCN.Cl) confirms the substitution pattern, while the InChIKey provides a unique identifier for database searches.
Synthesis and Manufacturing
General Strategies for Indole Derivatives
Synthesis of halogenated indoles typically involves Friedel-Crafts alkylation, Fischer indole synthesis, or transition-metal-catalyzed cross-coupling reactions . For 2-(4,6-dichloro-3-methyl-1H-indol-1-yl)ethanamine hydrochloride, a plausible pathway includes:
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Chlorination: Introduction of chlorine at the 4- and 6-positions via electrophilic substitution.
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Methylation: Alkylation at the 3-position using methyl halides or dimethyl sulfate.
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Side-Chain Functionalization: Attachment of the ethanamine group through nucleophilic substitution or reductive amination.
Challenges in Optimization
The electron-withdrawing chloro groups may deactivate the indole ring, necessitating harsh reaction conditions or catalysts. Purification of the hydrochloride salt often involves recrystallization from polar solvents like ethanol or aqueous HCl.
Physicochemical Properties
Table 2: Calculated Physicochemical Parameters
| Parameter | Value |
|---|---|
| LogP (Partition Coefficient) | Estimated 2.8–3.5 (via PubChem analogs) |
| Hydrogen Bond Donors | 2 (amine and indole NH) |
| Hydrogen Bond Acceptors | 3 (Cl, NH₂⁺, Cl⁻) |
Biological Activity and Mechanisms
Antimicrobial Effects
Chlorinated indoles exhibit broad-spectrum activity against Gram-positive bacteria and fungi, likely through membrane disruption or interference with nucleic acid synthesis.
Applications in Pharmaceutical Research
Drug Development
This compound serves as a lead structure for:
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Kinase Inhibitors: Targeting cancers with dysregulated kinase signaling.
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Antiparasitic Agents: Leveraging chlorine’s electronegativity to disrupt parasite metabolism.
Preclinical Considerations
Dose-limiting toxicity may arise from off-target interactions with cation channels or cytochrome P450 enzymes, necessitating structure-activity relationship (SAR) studies to refine selectivity.
Future Directions
Research Gaps
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Pharmacokinetics: Absence of in vivo bioavailability data.
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Toxicology: Need for acute and chronic toxicity profiling.
Synthesis Innovations
Exploration of flow chemistry or biocatalytic methods could improve yield and sustainability .
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